molecular formula C15H25N B15320896 4-Mesityl-2,2-dimethylbutan-1-amine

4-Mesityl-2,2-dimethylbutan-1-amine

Cat. No.: B15320896
M. Wt: 219.37 g/mol
InChI Key: ORLDBOVDKYBWGA-UHFFFAOYSA-N
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Description

4-Mesityl-2,2-dimethylbutan-1-amine is an organic compound with the molecular formula C15H25N It is characterized by a mesityl group attached to a butan-1-amine backbone, with two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mesityl-2,2-dimethylbutan-1-amine typically involves the reaction of mesityl bromide with 2,2-dimethylbutan-1-amine under basic conditions. The reaction is carried out in an organic solvent such as toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Mesityl-2,2-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

4-Mesityl-2,2-dimethylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

    Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Mesityl-2,2-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The mesityl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Methoxy-2,2-dimethylbutan-1-amine
  • 4,4-Dimethoxybutan-1-amine
  • 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Comparison: 4-Mesityl-2,2-dimethylbutan-1-amine is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-amine

InChI

InChI=1S/C15H25N/c1-11-8-12(2)14(13(3)9-11)6-7-15(4,5)10-16/h8-9H,6-7,10,16H2,1-5H3

InChI Key

ORLDBOVDKYBWGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCC(C)(C)CN)C

Origin of Product

United States

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